molecular formula C27H23NO6 B11399030 3-(1,3-benzodioxol-5-ylmethyl)-6-(4-methoxyphenyl)-10-methyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one

3-(1,3-benzodioxol-5-ylmethyl)-6-(4-methoxyphenyl)-10-methyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one

Cat. No.: B11399030
M. Wt: 457.5 g/mol
InChI Key: QMQQBYQVVTUSHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-6-(4-METHOXYPHENYL)-10-METHYL-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-8-ONE is a complex organic compound known for its potential applications in medicinal chemistry and pharmacology. This compound features a unique structure that combines several aromatic rings and heterocyclic elements, making it a subject of interest for researchers exploring new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-6-(4-METHOXYPHENYL)-10-METHYL-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-8-ONE typically involves multi-step organic reactions. One common approach includes:

    Formation of the Benzodioxole Moiety: This step involves the reaction of catechol with formaldehyde under acidic conditions to form the 1,3-benzodioxole ring.

    Synthesis of the Chromeno[6,7-e][1,3]oxazin-8-one Core: This core structure is synthesized through a series of cyclization reactions involving appropriate precursors such as 4-methoxyphenyl derivatives and methyl-substituted aromatic compounds.

    Final Coupling Reaction: The final step involves coupling the benzodioxole moiety with the chromeno[6,7-e][1,3]oxazin-8-one core under specific conditions, often using catalysts like palladium or copper.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-6-(4-METHOXYPHENYL)-10-METHYL-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-8-ONE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-6-(4-METHOXYPHENYL)-10-METHYL-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-8-ONE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-6-(4-METHOXYPHENYL)-10-METHYL-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-8-ONE involves interaction with specific molecular targets and pathways:

    Molecular Targets: It may target enzymes or receptors involved in cell signaling pathways.

    Pathways Involved: The compound can modulate pathways related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-6-(4-METHOXYPHENYL)-10-METHYL-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-8-ONE stands out due to its unique combination of aromatic and heterocyclic structures, which contribute to its diverse chemical reactivity and potential biological activities.

Properties

Molecular Formula

C27H23NO6

Molecular Weight

457.5 g/mol

IUPAC Name

3-(1,3-benzodioxol-5-ylmethyl)-6-(4-methoxyphenyl)-10-methyl-2,4-dihydropyrano[3,2-g][1,3]benzoxazin-8-one

InChI

InChI=1S/C27H23NO6/c1-16-26-19(13-28(14-31-26)12-17-3-8-23-24(9-17)33-15-32-23)10-22-21(11-25(29)34-27(16)22)18-4-6-20(30-2)7-5-18/h3-11H,12-15H2,1-2H3

InChI Key

QMQQBYQVVTUSHU-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC3=C1OC(=O)C=C3C4=CC=C(C=C4)OC)CN(CO2)CC5=CC6=C(C=C5)OCO6

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.